molecular formula C13H12ClF2N3O B6457480 N-(3-chloro-4-methoxyphenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine CAS No. 2548989-71-3

N-(3-chloro-4-methoxyphenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine

Cat. No.: B6457480
CAS No.: 2548989-71-3
M. Wt: 299.70 g/mol
InChI Key: VQFANGSBCZDILS-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a difluoromethyl group, a methyl group, and an amine group, along with a chloromethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of Substituents: The difluoromethyl and methyl groups are introduced via selective halogenation and subsequent substitution reactions.

    Coupling with Chloromethoxyphenyl Group: This step involves coupling the pyrimidine core with the chloromethoxyphenyl group using suitable coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions such as temperature, pressure, and solvent systems, and employing continuous flow techniques for better control and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloromethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are often employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-5-(2-chlorophenyl)-2-furamide
  • 3-chloro-N-(4-methoxyphenyl)propanamide

Uniqueness

N-(3-chloro-4-methoxyphenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine stands out due to its unique combination of substituents on the pyrimidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClF2N3O/c1-7-17-10(13(15)16)6-12(18-7)19-8-3-4-11(20-2)9(14)5-8/h3-6,13H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFANGSBCZDILS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC2=CC(=C(C=C2)OC)Cl)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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